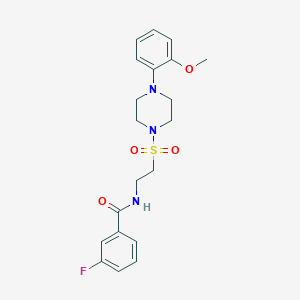

![molecular formula C24H25FN4O3 B3014272 N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide CAS No. 1251672-22-6](/img/structure/B3014272.png)

N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

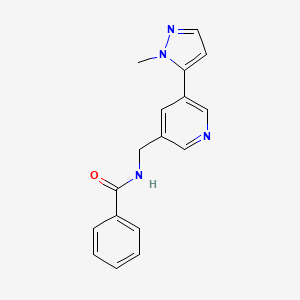

Nicotinamide derivatives are a class of compounds with a wide range of biological activities, including acting as coenzyme analogs, inhibitors of various enzymes, and participants in hydrogen-bonded interactions. These derivatives are structurally related to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions . The compound "N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide" is a complex nicotinamide derivative that is likely to have unique physical, chemical, and biological properties due to its specific substituents and structural features.

Synthesis Analysis

The synthesis of nicotinamide derivatives can involve various chemical reactions, including the reaction of chloroacetaldehyde with coenzymes to produce fluorescent analogs , the Clauson–Kaas-type synthesis in the presence of nicotinamide , and the reaction of ammonia with dinitrobenzene-substituted pyridinium chloride to produce labeled pyridine heterocycles . These methods demonstrate the versatility in synthesizing nicotinamide derivatives, which can be tailored to produce compounds with specific properties and activities.

Molecular Structure Analysis

Nicotinamide derivatives can crystallize as almost planar molecules, with intermolecular hydrogen bonding playing a significant role in their solid-state structure . The presence of various substituents, such as fluorine, chlorine, and bromine atoms, can influence the molecular geometry and electronic distribution, which in turn affects the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Nicotinamide derivatives can undergo acid activation to convert into their active forms, which can inhibit specific enzymes like gastric H+/K(+)-ATPase . They can also act as inhibitors of the sodium-calcium exchanger (NCX), with their inhibitory activity being dependent on the hydrophobicity and shape of the substituent at certain positions of the phenyl ring . These reactions are crucial for the therapeutic potential of these compounds in treating various disorders.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For instance, the fluorescent analog of NAD+ has a specific fluorescence emission maximum and yield, which can be altered upon enzymatic hydrolysis . The stability of these compounds at different pH levels is also an important property, especially for potential pharmaceutical applications, as seen with certain nicotinamide derivatives showing greater stability than other proton pump inhibitors . Additionally, the hydrogen-bonded interactions in the cocrystals of nicotinamide with aromatic acids reveal the importance of these interactions in determining the solid-state properties of these compounds .

Applications De Recherche Scientifique

Synthesis and Reaction Studies

N3-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide is involved in synthesis and reaction studies, particularly in the creation of novel compounds. For example, research by Hankovszky et al. (1989) focused on synthesizing fluorophenyl- and bis(fluorophenyl)pyrrolidin-1-oxyls from nitrones, highlighting the reactivity and potential applications of compounds involving fluorophenyl groups Hankovszky et al., 1989.

Neuroprotection and Enzyme Interaction

A study by Iwamoto and Kita (2006) investigated the pharmacological properties of a similar compound, focusing on its role as a Na+/Ca2+ exchange (NCX) inhibitor. This research is relevant for understanding how variations of the molecule could contribute to neuroprotection and selective inhibition of specific enzymes Iwamoto & Kita, 2006.

Antifungal Activity

Research by Ni et al. (2017) on 2-aminonicotinamide derivatives, closely related to the compound , demonstrated potent in vitro antifungal activity against Candida albicans. This study highlights the potential of nicotinamide derivatives in developing new antifungal treatments Ni et al., 2017.

Corrosion Inhibition

A study by Chakravarthy et al. (2014) examined the use of nicotinamide derivatives in corrosion inhibition. Although this research is on slightly different compounds, it suggests potential applications of N3-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide in material sciences Chakravarthy et al., 2014.

Propriétés

IUPAC Name |

N-(3-fluorophenyl)-6-[3-[(2-hydroxy-5-methoxyphenyl)methylamino]pyrrolidin-1-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O3/c1-32-21-6-7-22(30)17(11-21)14-26-20-9-10-29(15-20)23-8-5-16(13-27-23)24(31)28-19-4-2-3-18(25)12-19/h2-8,11-13,20,26,30H,9-10,14-15H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXLWGRVIMGAMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)CNC2CCN(C2)C3=NC=C(C=C3)C(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B3014189.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B3014194.png)

![4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B3014198.png)

![1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014202.png)

![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)

![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B3014207.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine](/img/structure/B3014210.png)

![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B3014211.png)